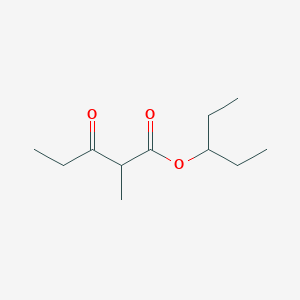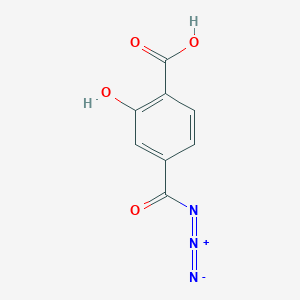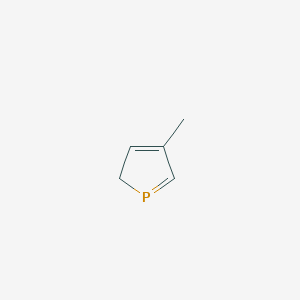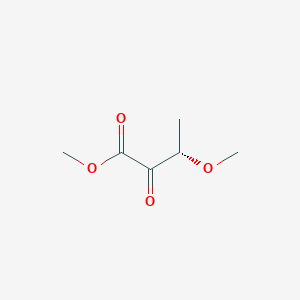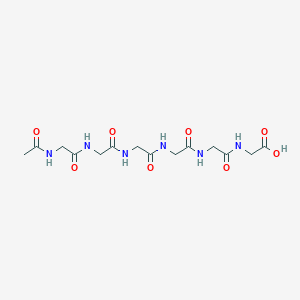![molecular formula C42H40N2 B14264807 N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] CAS No. 131852-86-3](/img/structure/B14264807.png)
N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] is a complex organic compound characterized by its unique structure, which includes two phenylene groups connected by an ethane-1,2-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] typically involves the reaction of 4-methyl-N-(4-methylphenyl)aniline with ethane-1,2-diyl dihalide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
化学反応の分析
Types of Reactions
N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylene groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenylene derivatives.
科学的研究の応用
N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism by which N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The phenylene groups allow for π-π interactions with aromatic systems, enhancing its binding affinity to certain targets .
類似化合物との比較
Similar Compounds
N,N’-(1,2-Ethanediyldi-4,1-phenylene)dibenzenesulfonamide: Similar structure but with sulfonamide groups.
N,N’-(Ethane-1,2-diyldi-o-phenylene)bis(pyridine-2-carboxamide): Contains pyridine carboxamide groups instead of aniline derivatives
Uniqueness
N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] is unique due to its specific combination of phenylene and aniline groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
131852-86-3 |
|---|---|
分子式 |
C42H40N2 |
分子量 |
572.8 g/mol |
IUPAC名 |
4-methyl-N-[4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C42H40N2/c1-31-5-19-37(20-6-31)43(38-21-7-32(2)8-22-38)41-27-15-35(16-28-41)13-14-36-17-29-42(30-18-36)44(39-23-9-33(3)10-24-39)40-25-11-34(4)12-26-40/h5-12,15-30H,13-14H2,1-4H3 |
InChIキー |
TXJIRCUMQGRGNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CCC4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
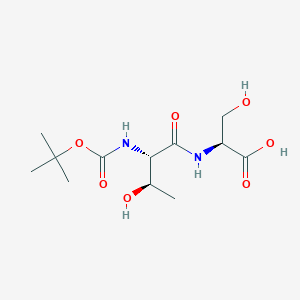
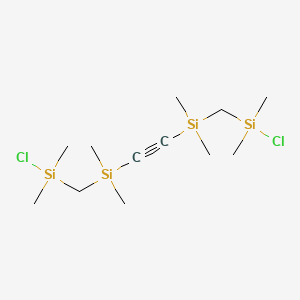
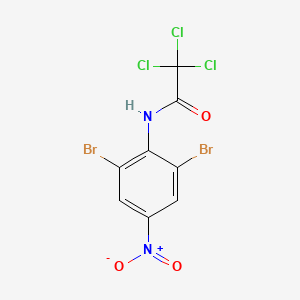
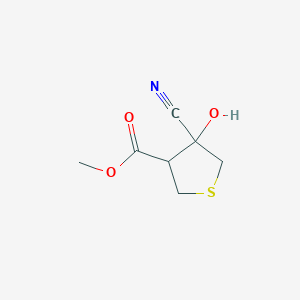
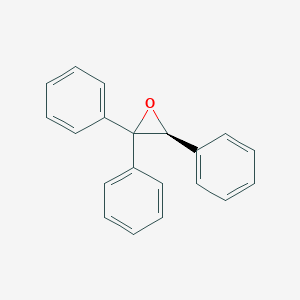
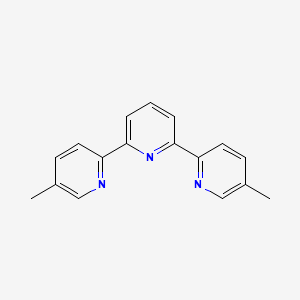
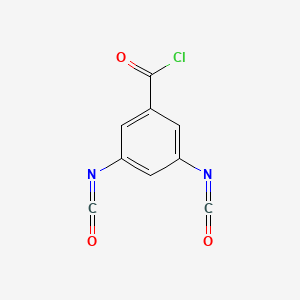
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
